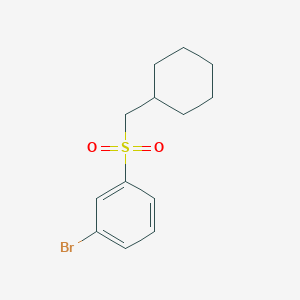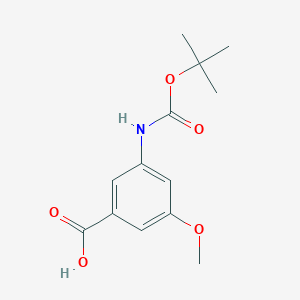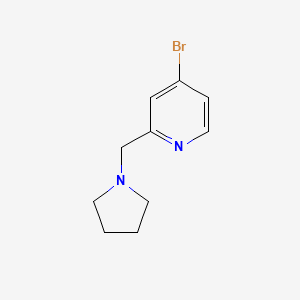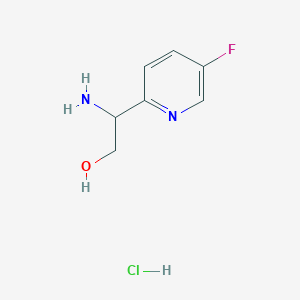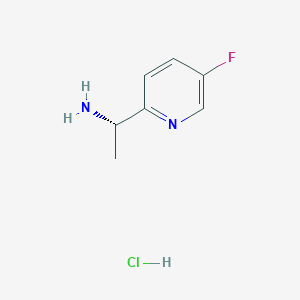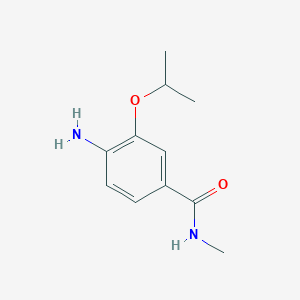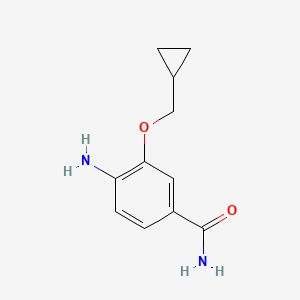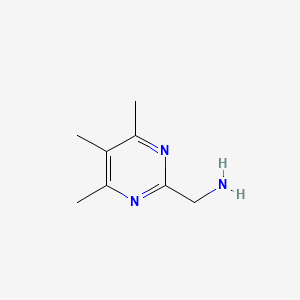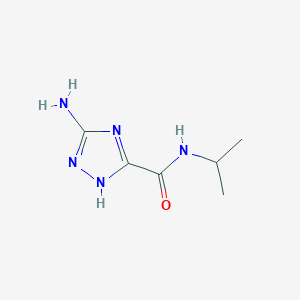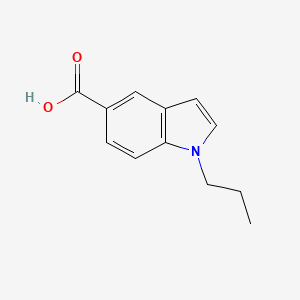
1H-Indole-5-carboxylic acid, 1-propyl-
Vue d'ensemble
Description
1H-Indole-5-carboxylic acid, 1-propyl- is a derivative of indole-5-carboxylic acid . Indole-5-carboxylic acid is an indole derivative that, upon electropolymerization, forms an electroactive polymer film of poly (indole-5-carboxylic-acid) .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . Another synthesis method involves the reaction of Indole-5-carboxylic acid with Iodomethane .Chemical Reactions Analysis
Indole-5-carboxylic acid has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators . It’s also used in the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .Applications De Recherche Scientifique
Synthesis and Biological Activity
1H-Indole-5-carboxylic acid, 1-propyl- derivatives show promise in therapeutic applications, with significant antibacterial and moderate antifungal activities observed. This research involved synthesizing a series of compounds from 1-Propyl-1H-indole-2-carboxylic acid, which were then characterized using various spectroscopic techniques. The synthesized compounds displayed significant antibacterial activities against various pathogens, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
Characterization in Electro-Polymerization
Characterization of the trimer of indole‐5‐carboxylic acid formed during electro‐polymerization has been conducted using 1H NMR spectroscopy. Various NMR techniques were employed to analyze the spectrum fully, providing insights into the structural properties and behavior of the molecule in different conditions (Mackintosh et al., 1994).
Molecular Docking Studies
Molecular docking studies of indole-2-carboxylic acids derivatives were carried out to predict binding interactions with target proteins. These studies are crucial for understanding how these compounds interact at a molecular level, which is vital for drug development and other applications (Reddy et al., 2022).
Synthesis of Indole-Benzimidazole Derivatives
Indole-3-carboxylic acid derivatives have been synthesized and combined with substituted o-phenylenediamines, resulting in indole-benzimidazole compounds. These are interesting for their potential applications in pharmaceuticals and other chemical industries (Wang et al., 2016).
Development of Non-Precious Oxygen Reduction Catalysts
Carbon supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been studied as a non-precious oxygen reduction catalyst. This research represents an important step in developing efficient and cost-effective catalysts for various industrial applications (Yu et al., 2014).
Propriétés
IUPAC Name |
1-propylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAWBLWBQOZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxylic acid, 1-propyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)
![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)
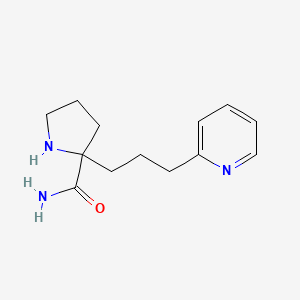
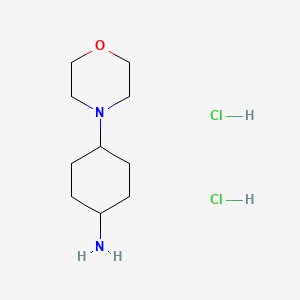
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
